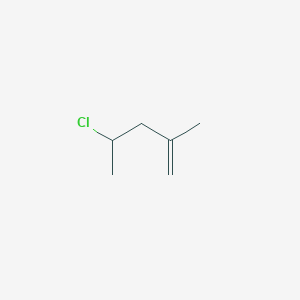
4,5-Dichloro-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-1,2-dihydroacenaphthylene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbonIt is characterized by its molecular formula C₁₂H₈Cl₂ and a molecular weight of 223.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-1,2-dihydroacenaphthylene can be synthesized from acenaphthene through a chlorination reaction. The process involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is typically carried out at low temperatures to ensure controlled chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to acenaphthene or other reduced forms.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Acenaphthene and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and polycyclic aromatic hydrocarbons.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1,2-dihydroacenaphthylene involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to oxidative stress, DNA damage, and other cellular effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A parent compound of 4,5-Dichloro-1,2-dihydroacenaphthylene, used in the synthesis of dyes and pigments.
Acenaphthylene: Another derivative of acenaphthene, used in the production of naphthalene dicarboxylic anhydride.
1,2-Dihydroacenaphthylene: A related compound with similar chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its use in diverse fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
4,5-dichloro-1,2-dihydroacenaphthylene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-10-6-8-5-4-7-2-1-3-9(11(7)8)12(10)14/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLPSXRQXFJSTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C3=CC=CC1=C23)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







